1,3-Dichlorotetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

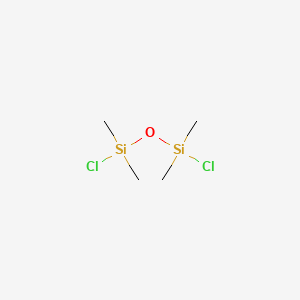

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEXFOUCEOWRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062381 | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-73-2 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of 1,3-Dichlorotetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorotetramethyldisiloxane, with the chemical formula C₄H₁₂Cl₂OSi₂, is a fundamental building block in organosilicon chemistry.[1][2][3] Its unique structure, featuring two reactive chlorosilyl groups bridged by an oxygen atom, makes it a versatile precursor for the synthesis of a wide array of silicone-based materials and a valuable intermediate in the production of silicon-containing pharmaceuticals.[4] This in-depth technical guide provides a comprehensive overview of the molecular structure of this compound, detailed methodologies for its synthesis, and an exploration of its chemical reactivity, grounded in spectroscopic evidence and established experimental protocols.

Molecular Structure and Characterization

This compound is a linear siloxane consisting of two silicon atoms linked by an oxygen atom. Each silicon atom is further bonded to two methyl groups and one chlorine atom.[1]

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2401-73-2 | [1][2][3] |

| Molecular Formula | C₄H₁₂Cl₂OSi₂ | [1][2][3] |

| Molecular Weight | 203.21 g/mol | [1][3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 138 °C | [6] |

| Density | 1.039 g/mL at 25 °C | [6] |

| Refractive Index | 1.407 (at 20 °C) | [6] |

Three-Dimensional Conformation

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum exhibits a single sharp resonance for the twelve equivalent protons of the four methyl groups.[1] This indicates a high degree of symmetry in the molecule on the NMR timescale.

-

¹³C NMR: The carbon-13 NMR spectrum shows a single peak corresponding to the four equivalent methyl carbons.[2]

-

²⁹Si NMR: The silicon-29 NMR spectrum displays a single resonance, confirming the presence of only one type of silicon environment in the molecule.[2]

The FTIR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. Key vibrational modes include:

-

Si-O-Si stretching: A strong, broad absorption band is typically observed in the region of 1050-1100 cm⁻¹, which is characteristic of the asymmetric stretching of the siloxane bond.

-

Si-CH₃ vibrations: Absorptions corresponding to the symmetric and asymmetric deformations of the methyl groups attached to silicon are present.

-

Si-Cl stretching: The stretching vibration of the silicon-chlorine bond gives rise to characteristic absorptions.

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, and common fragment ions arise from the cleavage of the Si-Cl, Si-C, and Si-O bonds.

Synthesis of this compound

This compound is commonly prepared through the controlled hydrolysis of dimethyldichlorosilane. An alternative high-yield method involves the reaction of a cyclic or linear dimethylpolysiloxane with dimethyldichlorosilane in the presence of a catalyst.[7]

Experimental Protocol: Synthesis from Dimethylpolysiloxane and Dimethyldichlorosilane.[8]

This protocol is based on a patented procedure that offers high efficiency and yield.

Materials:

-

Dimethyldichlorosilane

-

Cyclic or linear dimethylpolysiloxane (e.g., octamethylcyclotetrasiloxane)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, charge 258.1 g of dimethyldichlorosilane and 74.2 g of the dimethylpolysiloxane.

-

Stir the mixture at a controlled temperature of 10 °C.

-

From the dropping funnel, add 0.5 g of a 30% aqueous solution of ferric chloride hexahydrate at once.

-

Monitor the reaction progress by IR spectroscopy. The disappearance of the starting polysiloxane indicates the completion of the reaction, which is typically rapid (within 5 minutes).

-

Upon completion, the reaction mixture is treated to isolate the product. This may involve filtration to remove the catalyst followed by fractional distillation under reduced pressure to obtain pure 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.

Yield: This method has been reported to yield approximately 142.8 g (70.3%) of the desired product.[7]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic substitution, making the molecule a versatile precursor for a variety of organosilicon compounds.

Hydrolysis

This compound readily reacts with water and moisture in the air, liberating hydrogen chloride.[5] This hydrolysis leads to the formation of silanol-terminated species, which can subsequently condense to form longer polysiloxane chains. This reactivity necessitates handling the compound under anhydrous conditions.

Reduction to 1,1,3,3-Tetramethyldisiloxane

A significant application of this compound is its use as a starting material for the synthesis of 1,1,3,3-tetramethyldisiloxane, a valuable reducing agent and intermediate in silicone chemistry.[8]

Materials:

-

This compound

-

Sodium aluminum hydride (NaAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Diluted hydrochloric acid

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a thermometer, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, charge 2.7 g of NaAlH₄ and 30 g of anhydrous THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

While maintaining the temperature between 0 and 20 °C, add 10 g of this compound dropwise from the dropping funnel with stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Cool the flask again in an ice-water bath.

-

Sequentially and cautiously add 5 g of methanol and 30 g of diluted hydrochloric acid to quench the reaction.

-

Separate the resulting oil layer, wash it with water, and then purify by distillation to obtain 1,1,3,3-tetramethyldisiloxane.

Yield: This procedure has been reported to yield 5.6 g (85%) of the product.[8]

Use in Polymer Synthesis

This compound is a key monomer in the synthesis of various organopolysiloxanes.[8] It can be reacted with a variety of di-Grignard reagents or other difunctional nucleophiles to introduce the tetramethyldisiloxane unit into a polymer backbone. For example, it can be reacted with a dibromofluorene-derived Grignard reagent to prepare silicon-based fluorene polymers.[6]

Conclusion

This compound is a cornerstone of organosilicon chemistry, with a well-defined structure that has been thoroughly characterized by modern spectroscopic methods. Its synthesis from readily available precursors is efficient, and its reactive Si-Cl bonds provide a gateway to a vast range of valuable silicon-containing molecules and polymers. A deep understanding of its structure and reactivity, as outlined in this guide, is essential for researchers and professionals working in the fields of materials science, organic synthesis, and drug development.

References

- 1. This compound(2401-73-2) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | C4H12Cl2OSi2 | CID 75461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. gelest.com [gelest.com]

- 6. 1,3-二氯-1,1,3,3,-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. JPH08165294A - Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane - Google Patents [patents.google.com]

- 8. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Abstract Service (CAS) Number

It is imperative to begin this guide with a critical clarification regarding the Chemical Abstract Service (CAS) number. While the initial query referenced CAS number 2401-73-2, extensive database searches have revealed that this number is assigned to 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane. The compound of interest for this guide, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, is correctly identified by CAS Number 46503-52-0 .[1][2] This guide will exclusively focus on the properties of the latter.

Introduction: A Key Intermediate in Antifungal Drug Synthesis

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development.[3] Its molecular architecture, featuring a dichlorinated phenyl ring linked to an imidazole moiety via an ethanone bridge, makes it a crucial precursor in the synthesis of a class of potent antifungal agents known as azoles.[3] Notably, this compound serves as a key intermediate in the industrial production of miconazole, an essential medication used to treat a variety of fungal infections.[3][4] Understanding the nuanced physical and chemical properties of this intermediate is paramount for optimizing synthetic routes, ensuring product purity, and developing novel antifungal therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈Cl₂N₂O | [1] |

| Molecular Weight | 255.10 g/mol | [1] |

| Appearance | Off-white to orange powder/solid | [5] |

| Melting Point | 76-80 °C | |

| Boiling Point (Predicted) | 441.1 ± 35.0 °C | |

| pKa (Predicted) | 5.97 ± 0.10 | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. |

Causality Behind Properties: The presence of the dichlorophenyl group imparts a significant degree of lipophilicity to the molecule, contributing to its moderate solubility in organic solvents and limited aqueous solubility. The imidazole ring, with its basic nitrogen atom, allows for protonation and influences the compound's pKa. The crystalline solid nature of the compound at room temperature is a result of the rigid aromatic structures and intermolecular forces.

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Dichlorophenyl Ring): Multiplets in the range of 7.0-8.0 ppm. The substitution pattern will lead to distinct splitting patterns.

-

Imidazole Protons: Three distinct signals, likely in the range of 7.0-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet peak, expected to be deshielded by the adjacent carbonyl and imidazole groups, likely appearing in the range of 5.0-5.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic and Imidazole Carbons: Multiple signals in the aromatic region (120-150 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (Imidazole): Bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z 254, with a characteristic isotopic pattern due to the two chlorine atoms.

Synthesis and Mechanism of Action in Antifungal Drugs

Synthetic Pathway

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a critical step in the production of miconazole and other related antifungal agents. A common industrial method involves a two-step process:

-

Friedel-Crafts Acylation: Chloroacetyl chloride reacts with m-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.[3]

-

N-Alkylation: The resulting α-haloketone undergoes N-alkylation with imidazole to yield the final product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.[3]

Caption: Synthetic pathway to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Role in the Mechanism of Action of Imidazole Antifungals

Imidazole-based antifungal drugs, derived from intermediates like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, primarily exert their effect by disrupting the fungal cell membrane.[6][7] The core mechanism involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7]

Caption: Mechanism of action of imidazole antifungal drugs.

The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors in the fungal cell membrane, altering its fluidity and permeability. This disruption of membrane integrity ultimately results in the cessation of fungal growth and cell death.[7]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of solid organic compounds, which can be adapted for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Perform the determination in triplicate for accuracy.

Determination of Solubility

Principle: The solubility of a compound in a given solvent is determined by observing the formation of a homogeneous solution at a specific concentration and temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Weigh a precise amount of the solid sample (e.g., 10 mg) and place it into a clean, dry test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

If the solid has not completely dissolved, the mixture can be gently heated to determine the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

Repeat the procedure with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Conclusion

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0) is a compound of considerable importance in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its role as a key precursor in the synthesis of essential antifungal medications, underscore the necessity for a thorough understanding of its characteristics. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic features, synthetic pathway, and its mechanistic relevance in the action of imidazole-based antifungal agents. The provided experimental protocols offer a foundation for the accurate and reproducible characterization of this and other solid organic compounds in a research and development setting.

References

- 1. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE | 46503-52-0 [chemicalbook.com]

- 3. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101863832B - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]

- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Navigating the Solubility of 1,3-Dichlorotetramethyldisiloxane: A Technical Guide for Researchers

Introduction: Understanding the Molecular Landscape of 1,3-Dichlorotetramethyldisiloxane

This compound (CAS No. 2401-73-2) is a reactive organosilicon compound with the molecular formula C4H12Cl2OSi2.[1][2][3] Its structure, featuring a flexible siloxane backbone with methyl groups and reactive terminal chlorine atoms, dictates its physical and chemical properties, including its solubility. This guide will delve into the theoretical and practical aspects of its solubility in a range of aprotic organic solvents, providing a framework for its effective use in various applications, from polymer synthesis to pharmaceutical intermediates.[1]

A critical characteristic of this compound is its high sensitivity to moisture. It readily reacts with water and other protic solvents (e.g., alcohols, amines) to liberate hydrogen chloride.[2][3][4] This reactivity underscores the necessity of handling and dissolving this compound under anhydrous conditions to maintain its chemical integrity.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, the key intermolecular interactions to consider are van der Waals forces. The presence of the Si-O-Si backbone and the methyl groups contributes to its relatively non-polar character.

The following diagram illustrates the logical flow for predicting the solubility of this compound:

References

synthesis route to 1,3-Dichlorotetramethyldisiloxane

An In-Depth Technical Guide to the Synthesis of 1,3-Dichlorotetramethyldisiloxane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principal synthesis route for this compound (CAS No. 2401-73-2), a pivotal intermediate in organosilicon chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a field-proven experimental protocol, and outlines the critical parameters for ensuring a successful, high-yield synthesis.

Strategic Importance of this compound

This compound, with the linear formula ((CH₃)₂SiCl)₂O, is a highly versatile bifunctional organosilicon compound.[1] Its strategic importance stems from the two reactive silicon-chlorine (Si-Cl) bonds, which serve as handles for a wide array of chemical transformations. It is a cornerstone building block in the synthesis of advanced silicone polymers, specialty siloxane fluids, and high-performance elastomers.[2] In the pharmaceutical and fine chemical industries, it is employed as a crucial protecting group for diols and as an intermediate in the synthesis of complex silicon-containing active pharmaceutical ingredients (APIs).[2][3][4] Its ability to introduce a flexible and stable siloxane linkage into molecular architectures makes it an invaluable tool for tailoring material properties and designing novel chemical entities.[5]

The Core Synthesis Route: Controlled Hydrolysis of Dimethyldichlorosilane

The most economically viable and widely adopted method for producing this compound is the direct, controlled hydrolysis of dimethyldichlorosilane (DMDCS).[6] This process is elegant in its simplicity, utilizing readily available and inexpensive starting materials.[6][7] The core principle involves the reaction of two equivalents of DMDCS with one equivalent of water, yielding the desired disiloxane and hydrochloric acid (HCl) as a byproduct.

Causality of Experimental Design: The success of this synthesis hinges on precise control over the stoichiometry of water. An excess of water will lead to the formation of longer-chain polysiloxanes and cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D₄), as the initially formed product can undergo further hydrolysis and condensation.[7] Therefore, the reaction is conducted by slowly adding a stoichiometric amount of water to the DMDCS, often diluted in an inert solvent to moderate the reaction rate and dissipate the heat generated.

Reaction Mechanism

The formation of the siloxane bond proceeds through a two-step nucleophilic substitution mechanism:

-

Hydrolysis: A water molecule acts as a nucleophile, attacking one of the silicon atoms in a DMDCS molecule. This displaces a chloride ion and forms a silanol intermediate (dimethylchlorosilanol).

-

Condensation: The highly reactive silanol intermediate rapidly condenses with a second molecule of DMDCS. The oxygen atom of the silanol group attacks the silicon atom of the DMDCS molecule, eliminating a molecule of HCl and forming the stable silicon-oxygen-silicon (siloxane) bridge of this compound.

Caption: Mechanistic pathway for the formation of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. All operations must be conducted in a well-ventilated fume hood due to the evolution of corrosive HCl gas and the flammable nature of the reagents and solvent.[8][9]

Materials & Equipment:

-

Dimethyldichlorosilane (DMDCS, ≥99%)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

500 mL three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (e.g., containing NaOH solution)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Apparatus for fractional distillation

Step-by-Step Procedure:

-

Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is flame-dried and assembled under a dry, inert atmosphere (e.g., nitrogen).

-

Charging the Reactor: Charge the flask with dimethyldichlorosilane (129.0 g, 1.0 mol) and 200 mL of anhydrous diethyl ether.[10]

-

Controlled Addition: Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Hydrolysis: Add deionized water (9.0 g, 0.5 mol) to the dropping funnel. Add the water dropwise to the stirred DMDCS solution over approximately 30-45 minutes.[10] Maintain the internal temperature below 10 °C throughout the addition to prevent excessive HCl evolution and side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

-

Workup - Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in small portions to neutralize the HCl byproduct. Vent the funnel frequently to release the CO₂ gas generated. Continue adding the bicarbonate solution until effervescence ceases.[10]

-

Phase Separation: Separate the organic (ether) layer. Wash the organic layer once more with brine (saturated NaCl solution).

-

Drying: Transfer the organic layer to a conical flask and dry it over anhydrous magnesium sulfate.[10]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.[10]

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 138 °C.[8]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Key Process Parameters and Characterization

Precise control over reaction parameters is essential for maximizing yield and purity. The physical and chemical properties provide the benchmarks for product validation.

Table 1: Key Reaction and Physical Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Stoichiometry (DMDCS:H₂O) | 2 : 1 (molar ratio) | Crucial for preventing polymerization. |

| Reaction Temperature | 0 - 10 °C | Controls reaction rate and minimizes byproduct formation. |

| Solvent | Anhydrous Diethyl Ether | Inert medium, helps dissipate heat. |

| Purification Method | Fractional Distillation | Separates the product from unreacted starting material and oligomers. |

| Boiling Point | ~138 °C at 760 mmHg[8][11] | Primary indicator of purity during distillation. |

| Density | ~1.039 g/mL at 25 °C[2][11] | Useful for quick quality assessment. |

| Refractive Index (n20/D) | ~1.407[11] | A sensitive measure of product purity. |

| Molecular Weight | 203.21 g/mol [1][11] | Theoretical value for characterization. |

Safety and Handling

This compound is a hazardous chemical that requires stringent safety protocols.

-

Hazards: The compound is a highly flammable liquid and vapor.[8][12] It causes severe skin burns and serious eye damage.[8][13] It is moisture-sensitive and reacts with water to produce corrosive HCl gas.[2]

-

Handling: Always handle in a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[1] Ensure all equipment is grounded to prevent static discharge.[8][13] Keep away from heat, sparks, open flames, and water.[12][13]

Table 2: Hazard and Safety Information

| Hazard Classification | GHS Pictograms | Precautionary Statements |

| Flammable Liquid, Cat. 2[12] | 🔥 | P210: Keep away from heat/sparks/open flames.[12] |

| Skin Corrosion, Cat. 1B[12] | corrosive | P280: Wear protective gloves/clothing/eye protection.[12] |

| Serious Eye Damage, Cat. 1[8] | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[1] |

Conclusion

The synthesis of this compound via the controlled hydrolysis of dimethyldichlorosilane is a robust and scalable method. The key to a successful outcome lies in the meticulous control of water stoichiometry and reaction temperature to suppress the formation of polymeric byproducts. Adherence to the detailed protocol and stringent safety measures outlined in this guide will enable researchers to reliably produce this valuable chemical intermediate, paving the way for further innovation in materials science and pharmaceutical development.

References

- 1. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97 2401-73-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. dakenchem.com [dakenchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | [gelest.com]

- 6. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97 2401-73-2 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. gelest.com [gelest.com]

An In-Depth Technical Guide to the Key Applications of 1,3-Dichlorotetramethyldisiloxane in Organic Synthesis

Abstract

1,3-Dichlorotetramethyldisiloxane emerges as a versatile and powerful bifunctional reagent in the synthetic organic chemist's toolkit. This guide provides an in-depth exploration of its core applications, moving beyond a cursory overview to deliver field-proven insights and detailed experimental frameworks. We will delve into its utility as a highly efficient protecting group for diols, its role as a rigid linker for the construction of complex molecular architectures, and its application as a precursor for silicon-containing polymers. The narrative is structured to elucidate the causality behind experimental choices, offering a robust understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Bifunctional Siloxane

This compound, with the chemical formula C4H12Cl2OSi2, is a colorless liquid characterized by two reactive chlorosilyl functionalities bridged by a flexible siloxane (Si-O-Si) bond. This unique structural motif underpins its diverse applications in organic synthesis. The reactivity of the silicon-chlorine bonds allows for facile nucleophilic substitution, while the tetramethyldisiloxane backbone imparts specific steric and electronic properties to the resulting derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2401-73-2 |

| Molecular Formula | C4H12Cl2OSi2 |

| Molecular Weight | 203.21 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 138 °C |

| Density | 1.039 g/mL at 25 °C |

| Refractive Index | 1.4054 |

Note: These values are approximate and may vary slightly depending on the source.

This guide will focus on three key areas where this compound has proven to be an invaluable tool:

-

Protection of Diols: Forming cyclic silyl ethers to mask the reactivity of 1,2- and 1,3-diols.

-

Bifunctional Linking: Serving as a molecular scaffold to connect two different molecular entities.

-

Polymer Synthesis: Acting as a monomer for the preparation of specialized silicone polymers.

The Tetramethyldisiloxane-1,3-diyl Group: A Robust Protecting Strategy for Diols

The simultaneous protection of two hydroxyl groups in a diol is a common challenge in the synthesis of complex molecules such as carbohydrates, nucleosides, and natural products. This compound offers an elegant solution by forming a stable seven-membered ring (a 1,3,2,4-dioxadisilacyclohexane) with 1,2- and 1,3-diols.

The Causality Behind the Choice: Why a Disiloxane Bridge?

The formation of a cyclic diether with the tetramethyldisiloxane-1,3-diyl (TMDSO) group offers several advantages over traditional diol protecting groups like acetals or single-site silyl ethers:

-

Enhanced Stability: The disiloxane bridge creates a more rigid and sterically hindered environment around the protected hydroxyl groups, leading to increased stability under a wider range of reaction conditions, including those that might cleave simpler silyl ethers.

-

Selective Formation: The bifunctional nature of the reagent allows for the selective protection of vicinal or 1,3-diols over isolated hydroxyl groups, driven by the entropic advantage of forming a cyclic system.

-

Orthogonal Deprotection: The TMDSO group can often be removed under conditions that leave other protecting groups, such as benzyl ethers or acetals, intact, providing valuable orthogonality in a multi-step synthesis.

Mechanism of Protection

The protection of a diol with this compound proceeds through a two-step nucleophilic substitution at the silicon centers. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms. The reaction is typically carried out in the presence of a base, such as pyridine or imidazole, to neutralize the hydrochloric acid generated as a byproduct.[1]

Experimental Protocols

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

1,2-Diol (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous pyridine (as solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Dissolve the 1,2-diol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and cool to 0 °C.

-

Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.

The cleavage of the TMDSO protecting group is typically achieved using fluoride ion sources or under acidic conditions. The choice of deprotection method depends on the other functional groups present in the molecule.

Protocol 2.3.2.1: Fluoride-Mediated Deprotection [2]

Materials:

-

TMDSO-protected diol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 equiv)

-

Tetrahydrofuran (THF) as solvent

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the TMDSO-protected diol in THF.

-

Add the TBAF solution and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and wash with water to remove TBAF and its byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography.

Protocol 2.3.2.2: Acid-Catalyzed Deprotection [3]

Materials:

-

TMDSO-protected diol (1.0 equiv)

-

A solution of hydrochloric acid in methanol (e.g., 1.25 M)

-

Methanol as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve the TMDSO-protected diol in methanol.

-

Add the methanolic HCl solution and stir at room temperature. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude diol by flash column chromatography.

Table 2: Comparison of Deprotection Methods for TMDSO Ethers

| Reagent/Conditions | Advantages | Disadvantages |

| TBAF in THF | Mild, highly effective for silyl ethers.[2] | Can be basic, may affect base-labile groups. |

| HF-Pyridine | Often used for selective deprotection. | Highly toxic and corrosive. |

| Aqueous HCl/Methanol | Inexpensive and readily available. | May cleave other acid-sensitive protecting groups. |

| Potassium Fluoride/TEG | Mild and selective for phenolic silyl ethers.[4] | May require elevated temperatures for hindered silyl ethers. |

A Bifunctional Linker for Molecular Scaffolding

The two reactive chlorine atoms of this compound allow it to act as a bifunctional linker, connecting two molecular fragments through a stable and flexible disiloxane bridge. This application is particularly valuable in the synthesis of complex architectures like ansa-metallocenes and other bridged compounds.

Synthesis of ansa-Metallocenes

Ansa-metallocenes are organometallic compounds where two cyclopentadienyl (Cp) ligands are linked by a bridge. This structural constraint significantly influences the catalytic activity and selectivity of the metal center. This compound can be used to create a disiloxane bridge between two Cp rings.[4]

The synthesis typically involves the reaction of the dichlorodisiloxane with a lithiated or Grignard derivative of a cyclopentadienyl ligand.

Creating Diverse Bifunctional Molecules

Beyond metallocene chemistry, this compound can be used to synthesize a variety of bifunctional molecules by reacting it with different nucleophiles. For instance, reaction with organolithium or Grignard reagents bearing functional groups allows for the introduction of diverse functionalities at both ends of the disiloxane linker.

Materials:

-

This compound (1.0 equiv)

-

Organolithium or Grignard reagent (2.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add the organolithium or Grignard reagent to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by distillation or column chromatography.

Precursor to Silicon-Containing Polymers

This compound serves as a valuable monomer in the synthesis of polysiloxanes. The hydrolysis of the Si-Cl bonds leads to the formation of silanol intermediates, which then undergo condensation polymerization to form the siloxane backbone.

Mechanism of Polymerization

The polymerization process is initiated by the hydrolysis of the chloro groups to form disiloxanediols. These diols can then condense with each other, eliminating water, to form longer polysiloxane chains. The reaction can be catalyzed by acids or bases.

The properties of the resulting silicone polymer, such as its viscosity and molecular weight, can be controlled by the reaction conditions and the presence of chain-terminating agents.

Conclusion

This compound is a versatile and cost-effective reagent with significant applications in modern organic synthesis. Its ability to act as a robust protecting group for diols, a rigid and tunable bifunctional linker, and a precursor for silicone polymers makes it an indispensable tool for chemists in academia and industry. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful reagent in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Foundational Role of 1,3-Dichlorotetramethyldisiloxane in Silicone Chemistry

An In-Depth Technical Guide to 1,3-Dichlorotetramethyldisiloxane as a Precursor for Polysiloxanes

In the landscape of advanced materials, polysiloxanes (commonly known as silicones) occupy a position of prominence due to their remarkable combination of properties, including thermal stability, biocompatibility, low surface tension, and dielectric strength. The versatility of these materials stems from the ability to precisely control their molecular architecture. At the heart of this synthetic control lies a selection of key precursors, among which this compound (CAS No. 2401-73-2) is a cornerstone.[1] This difunctional organosilicon compound is not merely a starting material but a strategic building block that enables access to a vast array of linear, cyclic, and copolymeric polysiloxanes.

This guide serves as a technical resource for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering validated protocols and mechanistic insights into how this compound is leveraged to create tailored polysiloxane structures for sophisticated applications.

Core Attributes of the Precursor: Physicochemical and Safety Profile

A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization in any synthetic protocol. This compound is a reactive liquid whose handling requires careful consideration of its chemical nature.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2401-73-2 | [1][2][3] |

| Molecular Formula | C₄H₁₂Cl₂OSi₂ | [1][3] |

| Molecular Weight | 203.22 g/mol | [1][3][4] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | ~138 °C | [1][2][4] |

| Melting Point | -37 °C | [1][4] |

| Density | ~1.039 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.407 | [2] |

| Flash Point | ~15 °C | [1][2] |

Reactivity and Handling: The defining characteristic of this compound is the presence of two reactive silicon-chloride (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.

-

Moisture Sensitivity: The compound reacts readily with water and other protic solvents (e.g., alcohols, amines) in a hydrolysis reaction that liberates corrosive hydrogen chloride (HCl) gas.[1][5] This necessitates that all storage and handling be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1][5]

-

Safety Precautions: Due to its flammability (Flash Point ~15°C) and the corrosive nature of its hydrolysis byproduct, stringent safety measures are mandatory.[1][2][5] Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, a face shield, and a NIOSH-certified acid gas respirator, must be worn.[2][5]

Synthetic Pathways to Polysiloxanes: From Precursor to Polymer

This compound provides two primary, powerful routes for the synthesis of polysiloxanes: direct polycondensation and as a source for cyclic monomers for subsequent Ring-Opening Polymerization (ROP).

Pathway 1: Hydrolysis and Polycondensation

This is the most direct method for forming linear polysiloxanes. The mechanism is a two-step process: rapid hydrolysis of the Si-Cl bonds to form transient silanol (Si-OH) groups, followed by a slower, stepwise condensation of these silanols to build the siloxane (Si-O-Si) backbone.

Caption: Workflow for Polysiloxane Synthesis via Hydrolysis and Polycondensation.

Experimental Protocol: Synthesis of α,ω-Dihydroxypolydimethylsiloxane

This protocol provides a self-validating system for synthesizing a low-molecular-weight silicone oil with hydroxyl end-groups, a versatile intermediate for chain extension or incorporation into copolymers.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas outlet leading to a neutralizer trap (e.g., a sodium bicarbonate solution) to scrub the evolved HCl gas. The entire apparatus is flame-dried and maintained under a positive pressure of dry nitrogen.

-

Reaction Medium: A mixture of a non-polar solvent (e.g., toluene) and a proton acceptor (e.g., pyridine or a non-nucleophilic base like triethylamine) is charged into the flask. The solvent controls viscosity, while the base neutralizes HCl in situ, driving the condensation reaction.

-

Precursor Addition: this compound is dissolved in dry toluene and added to the dropping funnel. The solution is added dropwise to the stirred reaction medium at a controlled temperature (typically 0-25 °C) to manage the exothermic hydrolysis.

-

Condensation: After the addition is complete, the reaction mixture is slowly warmed to a moderate temperature (e.g., 50-80 °C) and stirred for several hours to promote polycondensation. The progress of the reaction can be monitored by the cessation of HCl evolution.

-

Work-up: The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with dilute acid (to remove excess amine), water, and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the α,ω-dihydroxypolydimethylsiloxane polymer.

The molecular weight of the resulting polymer is influenced by the stoichiometry of water and reaction conditions. This method is particularly useful for creating copolymers by introducing other di-functional silanes or organic diols into the reaction mixture.[6][7]

Pathway 2: Precursor to Cyclics for Ring-Opening Polymerization (ROP)

For achieving high molecular weight polysiloxanes with a narrow molecular weight distribution, Ring-Opening Polymerization (ROP) is the preferred industrial and laboratory method.[8][9] While this compound is a linear dimer, its controlled hydrolysis is a primary route to synthesize the cyclic monomers, such as octamethylcyclotetrasiloxane (D₄) and hexamethylcyclotrisiloxane (D₃), necessary for ROP.[10]

ROP proceeds via the cleavage of the Si-O-Si bond within the strained cyclic monomer, initiated by either an acid (cationic ROP) or a base (anionic ROP).[8][11]

Caption: Synthesis of High MW Polysiloxanes via ROP using DCTMDS-derived cyclics.

Experimental Protocol: Cationic ROP of D₄

-

Monomer Preparation: Octamethylcyclotetrasiloxane (D₄), synthesized from the hydrolysis of a dichlorosilane precursor, is rigorously dried and purified by distillation.

-

Initiator: A strong protic acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), or an acid-activated mineral is used as the initiator.[8]

-

Polymerization: The purified D₄ monomer is charged into a dry reactor under an inert atmosphere. A catalytic amount of the acid initiator (typically ppm levels) is added. The polymerization is often run in bulk at a controlled temperature (e.g., 60-100 °C).

-

Equilibration: The reaction is allowed to proceed until equilibrium is reached, which results in a mixture of high molecular weight linear polymer and a certain percentage (often 10-15%) of cyclic oligomers.[12]

-

Quenching & Stripping: The reaction is terminated by adding a neutralizing agent (e.g., a base or an amine). The volatile, low molecular weight cyclic species are then removed by vacuum stripping at an elevated temperature to yield the final high molecular weight polymer.

Recent advancements in ROP focus on kinetically controlled methods that suppress "backbiting" reactions, thereby minimizing the formation of undesirable cyclic contaminants and providing access to polymers with more precisely defined structures.[12]

Characterization of Synthesized Polysiloxanes

A multi-technique approach is essential for the comprehensive characterization of the synthesized polysiloxanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic side-group structures, while ²⁹Si NMR provides detailed information about the siloxane backbone, end-groups, and copolymer composition.[6][7]

-

Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[13]

-

Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg), which relates to the material's flexibility at low temperatures.[6][14] Thermogravimetric Analysis (TGA) evaluates the polymer's thermal stability and decomposition profile.[13]

Applications in Research and Drug Development

The ability to create diverse polysiloxane structures from this compound directly translates to a wide range of applications relevant to the scientific and pharmaceutical communities.

-

Biocompatible Coatings and Medical Devices: Polysiloxanes are known for their hydrophobicity and biocompatibility. They are used to create coatings for medical devices to reduce friction and prevent biofouling.[3][15]

-

Pharmaceutical Intermediates: In complex organic synthesis, the disiloxane unit can be used to introduce temporary protecting groups for diols, leveraging its reactivity and subsequent ease of removal.[1][3]

-

Advanced Elastomers: Cross-linked polysiloxanes form stable elastomers used in seals, O-rings, and tubing for medical and laboratory equipment. They are also foundational materials for microfluidic devices used in diagnostics and high-throughput screening.

-

Drug Delivery Systems: By creating copolymers, such as polysiloxane-polyether block copolymers, it is possible to synthesize amphiphilic macromolecules.[13] These materials can self-assemble in aqueous media to form micelles or vesicles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[16]

Conclusion

This compound is a powerful and versatile precursor that serves as a gateway to a vast world of polysiloxane materials. Its dual reactivity allows for the construction of polymers through either direct polycondensation or as a source of cyclic monomers for ring-opening polymerization. By mastering the synthetic methodologies associated with this fundamental building block, researchers and drug development professionals can design and create tailored silicones with specific properties, enabling innovations in areas from advanced coatings and medical devices to sophisticated drug delivery platforms. A robust understanding of its chemistry, handling requirements, and polymerization kinetics is the key to unlocking its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-二氯-1,1,3,3,-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | [gelest.com]

- 4. chembk.com [chembk.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of Polysiloxanes in Terms of Their Application in Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Functional polysiloxanes: a novel synthesis method and hydrophilic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Siloxane-Containing Polymers Using 1,3-Dichlorotetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 1,3-Dichlorotetramethyldisiloxane in Polymer Chemistry

Siloxane-containing polymers, commonly known as silicones, possess a unique combination of properties including high thermal stability, backbone flexibility, low surface tension, and biocompatibility.[1][2] These characteristics make them invaluable in a myriad of applications, from medical devices and pharmaceuticals to advanced coatings and elastomers.[2][3] At the heart of synthesizing many of these advanced materials is the versatile difunctional monomer, this compound (CAS 2401-73-2).[4]

This dimeric siloxane is a cornerstone for building the siloxane backbone (Si-O-Si).[4] Its two reactive chlorine atoms provide sites for facile reaction with a variety of nucleophiles, enabling the controlled incorporation of the disiloxane unit into a polymer chain. This guide provides a detailed exploration of the synthetic routes utilizing this compound, with a focus on the underlying chemical principles and practical, field-tested protocols.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C4H12Cl2OSi2 | [4] |

| Molecular Weight | ~203.22 g/mol | [4] |

| Appearance | Clear liquid | [4] |

| Boiling Point | ~138 °C | [4] |

| Density | ~1.039 g/mL | [4] |

| Flash Point | ~15 °C | [4] |

Note: this compound is moisture-sensitive and flammable, requiring careful handling and storage under an inert atmosphere.[4][5]

Core Synthetic Strategies: Polycondensation Reactions

The most prevalent method for incorporating this compound into a polymer backbone is through polycondensation. This involves the reaction of the dichlorodisiloxane with a difunctional comonomer, typically containing hydroxyl or amine groups, leading to the formation of a larger polymer chain and a small molecule byproduct, usually hydrogen chloride (HCl).

Synthesis of Polysiloxane-Diol Copolymers

This approach involves the reaction of this compound with a diol. The choice of diol is critical as it dictates the properties of the resulting copolymer. For instance, using a long-chain diol will result in a more flexible polymer, while an aromatic diol like bisphenol A will impart rigidity.

Causality Behind Experimental Choices:

-

Solvent: A non-polar, aprotic solvent such as toluene or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.

-

Acid Scavenger: The reaction produces HCl as a byproduct, which can cause undesirable side reactions. A tertiary amine, such as pyridine or triethylamine, is added to neutralize the HCl, forming a salt that can be easily filtered off.

-

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and polymer degradation.

Detailed Protocol 1: Synthesis of a Polysiloxane-Bisphenol A Copolymer

This protocol details the synthesis of a copolymer by reacting this compound with bisphenol A.

Materials:

-

This compound (purified by distillation)

-

Bisphenol A (recrystallized from a suitable solvent)

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Methanol

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet

-

Heating mantle with a temperature controller

-

Addition funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the reaction flask and ensure it is dry. Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.

-

Reactant Charging: In the flask, dissolve a specific molar amount of bisphenol A in anhydrous toluene. Add a slight molar excess of anhydrous pyridine to the solution.

-

Monomer Addition: Dissolve an equimolar amount of this compound in anhydrous toluene in the addition funnel.

-

Reaction: While stirring the bisphenol A solution vigorously, add the this compound solution dropwise from the addition funnel at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for several hours to ensure the completion of the polymerization.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with water to remove any remaining salt and pyridine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

-

Purification: Precipitate the polymer by slowly adding the concentrated solution to a non-solvent like methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualization of the Polycondensation Workflow:

Caption: Experimental workflow for polysiloxane-bisphenol A copolymer synthesis.

Polymer Characterization: Validating the Synthetic Outcome

A thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirms the chemical structure of the polymer by identifying the different types of protons, carbons, and silicon atoms present.[6] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the polymer, such as Si-O-Si, Si-CH₃, and aromatic C-H bonds. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7] |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer, providing insights into its amorphous or crystalline nature. |

Safety and Handling of this compound

This compound is a hazardous chemical that requires careful handling.[5][8][9][10]

-

Flammability: It is a highly flammable liquid and vapor.[5][8] Keep away from heat, sparks, open flames, and other ignition sources.[5] Use spark-proof tools and explosion-proof equipment.[5]

-

Corrosivity: It causes severe skin burns and eye damage.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Moisture Sensitivity: It reacts with water and moisture, releasing hydrogen chloride gas.[4][5] Handle and store under an inert atmosphere, such as nitrogen or argon.[5]

-

Inhalation: Avoid breathing vapors.[8] Work in a well-ventilated area or use a fume hood.[8][9]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water and seek medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[8][9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[5][9]

-

Applications of Polymers Derived from this compound

The versatility of this compound as a monomer allows for the synthesis of a wide range of polymers with tailored properties for various applications.

-

Coatings, Adhesives, Sealants, and Elastomers (CASE): The incorporation of the flexible siloxane backbone can improve the low-temperature performance and weatherability of these materials.[3]

-

Medical Devices: The biocompatibility and biostability of siloxane-containing polymers make them suitable for use in medical implants and drug delivery systems.[3]

-

Microelectronics: Their dielectric properties are advantageous for applications in electronic components.[3]

-

Pharmaceutical Intermediates: The reactive nature of the monomer allows for its use in the synthesis of complex organic molecules.[4]

Conclusion

This compound is a critical building block in the synthesis of a diverse array of siloxane-containing polymers. A thorough understanding of the polycondensation reaction mechanisms, careful control of experimental parameters, and adherence to safety protocols are paramount for the successful synthesis of high-quality materials. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore and innovate in the exciting field of silicone polymer chemistry.

References

- 1. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. This compound | [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

- 10. chemicalbook.com [chemicalbook.com]

Mastering Diol Protection: A Detailed Guide to Using 1,3-Dichlorotetramethyldisiloxane

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For molecules bearing diol functionalities, selective masking is often imperative to prevent unwanted side reactions and guide the desired chemical transformations. Among the arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, reliability, and tunable reactivity. This guide provides an in-depth exploration of a particularly efficient bifunctional silylating agent: 1,3-dichlorotetramethyldisiloxane. This reagent allows for the simultaneous protection of two hydroxyl groups, forming a cyclic silylene acetal known as a tetramethyldisiloxane-1,3-diyl ether.

This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the protection strategy, offers field-proven protocols, and provides the necessary data to empower you to confidently apply this methodology in your own synthetic endeavors.

The Strategic Advantage of the Tetramethyldisiloxane-1,3-diyl Protecting Group

The formation of a cyclic protecting group from a diol offers several advantages over the protection of individual hydroxyl groups. It is an efficient process, often proceeding in high yield, and it imparts a degree of conformational rigidity to the substrate, which can be exploited to influence the stereochemical outcome of subsequent reactions. The tetramethyldisiloxane-1,3-diyl group is particularly valued for its:

-

Robustness: It is stable to a wide range of non-acidic and non-fluoride reaction conditions, including many common oxidative and reductive transformations.

-

Orthogonality: Its cleavage conditions, typically involving a fluoride source, are distinct from those used to remove many other common protecting groups, allowing for selective deprotection in complex molecular architectures.

-

Efficiency: As a bifunctional reagent, this compound protects two hydroxyl groups in a single step.

The Chemistry of Protection: A Mechanistic Overview

The protection of a diol with this compound is a nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms of the reagent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or imidazole, which serves to neutralize the hydrochloric acid generated as a byproduct.

The reaction proceeds in a stepwise manner. The first hydroxyl group attacks one of the silicon atoms, displacing a chloride ion. This is followed by an intramolecular reaction of the second hydroxyl group with the remaining chlorosilyl moiety, closing the ring and forming the stable cyclic silylene acetal.

Caption: General mechanism for the protection of a diol with this compound.

Experimental Protocol: Protection of Diols

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound.[1]

Materials and Reagents

-

Diol substrate

-

This compound (freshly distilled if necessary)

-

Anhydrous pyridine or anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the diol (1.0 equiv) in anhydrous pyridine or DMF (to a concentration of approximately 0.1-0.5 M).

-

Addition of Reagent: To the stirred solution at room temperature, add this compound (1.05-1.1 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the diol.

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol to consume any unreacted dichlorosiloxane.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove pyridine hydrochloride) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected diol.

-

Caption: Experimental workflow for diol protection.

Substrate Scope and Regioselectivity

The tetramethyldisiloxane-1,3-diyl group has been successfully employed to protect a variety of diols, particularly in the field of carbohydrate and nucleoside chemistry. The regioselectivity of the protection is often influenced by the stereochemistry of the diol. For instance, in the protection of pentopyranosides with the related and bulkier 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), excellent regioselectivity was observed. Methyl α-D-xylopyranoside was protected at the 2,3-positions, while the β-anomer yielded the 3,4-protected product, both in high yields.[2][3] This highlights the potential for achieving high regioselectivity based on the substrate's stereochemical presentation.

| Diol Substrate (Example from related TIPDS chemistry) | Product | Yield (%) | Reference |

| Methyl α-D-xylopyranoside | 2,3-O-(Tetraisopropyldisiloxane-1,3-diyl) derivative | 79 | [3] |

| Methyl β-D-xylopyranoside | 3,4-O-(Tetraisopropyldisiloxane-1,3-diyl) derivative | 74 | [3] |

Note: This table showcases the utility of a related protecting group, highlighting the potential for high yields and regioselectivity with the tetramethyl analogue.

Deprotection of the Tetramethyldisiloxane-1,3-diyl Group

The cleavage of the tetramethyldisiloxane-1,3-diyl protecting group is most commonly and efficiently achieved using a fluoride ion source.[4] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in common organic solvents.[5]

Experimental Protocol: Deprotection with TBAF

This protocol is a general starting point and may require optimization based on the specific substrate.

Materials and Reagents

-

Protected diol

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane or ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: Dissolve the protected diol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Addition of TBAF: To the stirred solution at room temperature, add the TBAF solution (2.2-2.5 equiv) dropwise. For base-sensitive substrates, the reaction can be buffered with acetic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude diol by flash column chromatography on silica gel.

-

Troubleshooting and Key Considerations

-